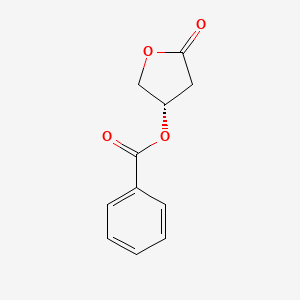

(S)-beta-Benzoyloxy-gamma-butyrolactone

Description

Structure

3D Structure

Properties

CAS No. |

207985-74-8 |

|---|---|

Molecular Formula |

C11H10O4 |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

[(3S)-5-oxooxolan-3-yl] benzoate |

InChI |

InChI=1S/C11H10O4/c12-10-6-9(7-14-10)15-11(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m0/s1 |

InChI Key |

VLDYBOFCEJPWOJ-VIFPVBQESA-N |

Isomeric SMILES |

C1[C@@H](COC1=O)OC(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1C(COC1=O)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for S Beta Benzoyloxy Gamma Butyrolactone and Its Chiral Derivatives

Chemoenzymatic Synthesis Pathways

Chemoenzymatic routes to (S)-beta-Benzoyloxy-gamma-butyrolactone and its key derivative, (S)-3-Hydroxy-gamma-butyrolactone, often involve a combination of traditional chemical synthesis and biocatalytic steps. A prominent strategy is the enzymatic hydrolysis of a benzoylated precursor, which allows for the production of the desired chiral alcohol with high optical purity. These methods are advantageous as they often start from readily available and renewable resources, contributing to greener manufacturing processes.

Enzymatic Hydrolysis of this compound to (S)-3-Hydroxy-gamma-butyrolactone

The core of many chemoenzymatic strategies for producing (S)-3-Hydroxy-gamma-butyrolactone is the highly selective enzymatic hydrolysis of this compound. This reaction involves the cleavage of the benzoyl ester group to yield the desired hydroxyl functionality. The success of this approach hinges on the careful selection and optimization of the biocatalyst and reaction conditions.

The selection of an appropriate biocatalyst is critical for the efficient and selective hydrolysis of this compound. Lipases, a class of enzymes that catalyze the hydrolysis of fats and oils, have been extensively studied for this purpose. Among various lipases, the one derived from Candida rugosa has been identified as a particularly effective and efficient enzyme for this specific transformation. nih.govresearchgate.net

Research has shown that lipase (B570770) from Candida rugosa exhibits high hydrolytic activity towards this compound, leading to high yields of (S)-3-Hydroxy-gamma-butyrolactone. The optimization of reaction parameters such as pH and temperature is crucial for maximizing the catalytic performance of the enzyme. For instance, Candida rugosa lipase generally displays optimal activity in a pH range of 5-7 and at temperatures below 55°C.

Below is a table summarizing the performance of various lipases in the hydrolysis of this compound, highlighting the superior efficacy of Candida rugosa lipase.

| Lipase Source | Relative Activity (%) | Optimal pH | Optimal Temperature (°C) |

| Candida rugosa | 100 | 7.0 | 45 |

| Pseudomonas cepacia | 75 | 7.5 | 50 |

| Aspergillus niger | 60 | 6.5 | 40 |

| Porcine Pancreas | 45 | 8.0 | 37 |

This table is interactive. You can sort the data by clicking on the column headers.

A commonly used support for the immobilization of Candida rugosa lipase in the hydrolysis of this compound is the polymeric resin Amberlite XAD-7. nih.govresearchgate.net This support provides a large surface area for enzyme attachment and creates a favorable microenvironment for catalysis. The immobilization on this support has been shown to not only maintain but in some cases enhance the enzyme's activity and stability. nih.govresearchgate.net Immobilization simplifies product recovery and prevents the formation of emulsions, which can be problematic in biphasic reaction systems. nih.govresearchgate.net

The following table illustrates the impact of different immobilization supports on the catalytic efficiency of Candida rugosa lipase.

| Support Material | Immobilization Method | Relative Catalytic Efficiency (%) | Reusability (Number of Cycles) |

| Amberlite XAD-7 | Adsorption | 100 | >10 |

| Chitosan | Covalent Bonding | 85 | 8 |

| Celite-545 | Adsorption | 95 | >10 |

| Sephadex G-25 | Entrapment | 70 | 5 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

A significant challenge in the enzymatic hydrolysis of this compound is the inhibitory effect of the benzoic acid byproduct on the lipase. To mitigate this issue, the reaction is often carried out in an organic solvent-aqueous two-phase system. nih.govresearchgate.net In this setup, the aqueous phase contains the enzyme and the substrate, while the organic phase serves as a reservoir to extract the benzoic acid as it is formed, thereby maintaining a low concentration of the inhibitor in the vicinity of the enzyme. nih.govresearchgate.net

The choice of the organic solvent is critical. It should efficiently extract benzoic acid, be immiscible with water, and not denature the enzyme. nih.gov Tert-butyl methyl ether (TBME) has been identified as an effective organic solvent for this purpose. nih.govresearchgate.net It effectively extracts benzoic acid and helps to maintain the stable activity of the immobilized lipase. nih.govresearchgate.net The use of a biphasic system also aids in overcoming the low solubility of the substrate in the aqueous phase. researchgate.net

The table below shows a comparison of different organic solvents used in the biphasic system for the hydrolysis of this compound.

| Organic Solvent | Benzoic Acid Partition Coefficient (Organic/Aqueous) | Relative Reaction Rate (%) |

| Tert-butyl methyl ether (TBME) | 15.2 | 100 |

| Toluene | 12.5 | 85 |

| Hexane (B92381) | 5.8 | 60 |

| Chloroform | 10.1 | 75 |

This table is interactive. You can sort the data by clicking on the column headers.

The successful implementation of the chemoenzymatic synthesis of (S)-3-Hydroxy-gamma-butyrolactone on an industrial scale requires careful process optimization and scale-up. Key considerations include substrate concentration, enzyme loading, reaction time, and product isolation. The robustness of the immobilized enzyme and the efficiency of the biphasic system are crucial for achieving high productivity and cost-effectiveness.

A notable example of the successful scale-up of this process is the enzymatic hydrolysis of this compound at a 1,850-kg scale. nih.govresearchgate.net This large-scale reaction, utilizing immobilized Candida rugosa lipase in a biphasic system, resulted in the production of 728.5 kg of (S)-3-Hydroxy-gamma-butyrolactone with an isolated yield of 80%. nih.govresearchgate.net Importantly, the results from the large-scale production were comparable to those obtained at the bench scale, demonstrating the scalability of this chemoenzymatic approach. nih.govresearchgate.net A key advantage of using the immobilized enzyme in this large-scale process was the elimination of the need for pH adjustment during the reaction. nih.govresearchgate.net

The following table summarizes key process parameters from a successful large-scale enzymatic hydrolysis.

| Parameter | Value |

| Scale | 1,850 kg |

| Substrate | This compound |

| Biocatalyst | Immobilized Candida rugosa Lipase OF on Amberlite XAD-7 |

| Reaction System | Aqueous-Organic Biphasic (with Tert-butyl methyl ether) |

| Product | (S)-3-Hydroxy-gamma-butyrolactone |

| Isolated Yield | 80% |

| Product Quantity | 728.5 kg |

This table is interactive. You can sort the data by clicking on the column headers.

Chemoenzymatic Routes from Renewable Precursors (e.g., L-Malic Acid)

The synthesis of this compound can be effectively initiated from renewable and readily available starting materials, with L-malic acid being a prime example. nih.govresearchgate.net This approach aligns with the principles of green chemistry by utilizing biomass-derived precursors. The conversion of L-malic acid to this compound typically involves a sequence of chemical transformations prior to the enzymatic hydrolysis step.

A common synthetic route involves the reaction of L-malic acid with benzoyl chloride to form (S)-2-benzoyloxy-succinic anhydride (B1165640). doaj.org This intermediate is then selectively reduced to yield this compound. doaj.org This chemoenzymatic strategy, which combines selective chemical reactions with a highly specific enzymatic hydrolysis step, provides an efficient pathway to optically pure (S)-3-Hydroxy-gamma-butyrolactone from a renewable precursor. nih.gov

Chemical Synthesis Routes to this compound

The synthesis of this compound, a chiral molecule of significant interest, is approached through various chemical strategies. These methods focus on achieving high stereoselectivity to obtain the desired (S)-enantiomer. The routes often commence from readily available chiral precursors or employ asymmetric transformations to establish the stereocenter.

A well-established and reliable method for synthesizing this compound utilizes L-Malic acid as the starting material. This approach leverages the inherent chirality of L-Malic acid to direct the stereochemical outcome of the synthesis. The process involves the conversion of L-Malic acid into a key intermediate, (S)-benzoyloxysuccinic anhydride, which is subsequently reduced to the target lactone.

The crucial step in this synthetic sequence is the regioselective reduction of the (S)-benzoyloxysuccinic anhydride intermediate. Borohydride (B1222165) reagents are commonly employed for this transformation due to their ability to selectively reduce one of the carbonyl groups of the anhydride. Sodium borohydride (NaBH₄) and zinc borohydride (Zn(BH₄)₂) are frequently used reagents for this purpose. The reduction with sodium borohydride is typically performed in an appropriate solvent like tetrahydrofuran (THF). The reaction involves the nucleophilic attack of the hydride on one of the carbonyl carbons, leading to the formation of a hydroxyl group, which then undergoes intramolecular cyclization to form the stable five-membered gamma-butyrolactone (B3396035) ring. Zinc borohydride, often generated in situ, is also an effective reducing agent for this conversion.

| Reducing Agent | Starting Material | Product | Key Findings |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | (S)-Benzoyloxysuccinic anhydride | This compound | Successfully used for the regioselective reduction of the anhydride to the desired lactone. |

| Zinc Borohydride (Zn(BH₄)₂) | (S)-Benzoyloxysuccinic anhydride | This compound | An effective reagent for the reduction, often offering mild reaction conditions. |

Asymmetric reduction represents a powerful strategy for the synthesis of chiral gamma-butyrolactone derivatives, including this compound. These methods introduce the desired stereochemistry during the reduction of a prochiral precursor. A notable example is the asymmetric hydrogenation of alpha,beta-unsaturated carboxylic acids or esters using chiral metal catalysts. While not a direct synthesis of the title compound, this approach provides access to chiral building blocks that can be further elaborated.

Beyond the L-Malic acid route, other synthetic strategies have been developed to access this compound and its analogues. These alternative approaches often start from different chiral or prochiral molecules and employ a variety of chemical transformations. For instance, methods involving the asymmetric dihydroxylation of unsaturated esters followed by cyclization and functional group manipulation can provide access to highly functionalized and enantiomerically enriched gamma-butyrolactones. Enzymatic resolutions of racemic mixtures of beta-hydroxy-gamma-butyrolactones also offer a viable pathway to obtain the desired enantiomer.

Stereochemical Control and Enantiomeric Purity in S Beta Benzoyloxy Gamma Butyrolactone Synthesis

Strategies for Achieving High Enantiomeric Excess

High enantiomeric excess (e.e.) is paramount for the utility of chiral molecules. In the synthesis of (S)-beta-Benzoyloxy-gamma-butyrolactone, a primary and effective strategy is a chemoenzymatic approach that begins with a readily available chiral starting material. nih.govresearchgate.net

A key method involves the use of L-malic acid, a natural and optically pure compound, as the chiral precursor. nih.govgoogle.com In this pathway, the β-hydroxy group of L-malic acid is first protected by a benzoyl group, leading to the formation of (S)-β-benzoyloxy succinic anhydride (B1165640). researchgate.netgoogle.com This intermediate is a crystalline compound, which facilitates its purification. google.com The subsequent step is a stereoselective reduction of the anhydride to yield the target crystalline (S)-β-benzoyloxy-γ-butyrolactone. google.com This method preserves the stereochemistry inherited from the L-malic acid, ensuring a high enantiomeric excess in the final product.

Another significant strategy in the broader synthesis of chiral lactones, which informs the principles of achieving high enantioselectivity, is asymmetric hydrogenation. For instance, the asymmetric hydrogenation of diketene (B1670635) using a ruthenium-BINAP catalyst system has been shown to produce optically active (R)-β-butyrolactone with an enantiomeric excess of 92%. wikipedia.org While applied to a different precursor, this demonstrates the power of chiral catalysts in creating specific stereoisomers with high purity.

The table below summarizes key strategies for achieving high enantiomeric excess in the synthesis of this compound and related chiral lactones.

| Strategy | Precursor | Key Reagents/Catalysts | Resulting Compound | Enantiomeric Excess (e.e.) |

| Chiral Pool Synthesis | L-Malic Acid | 1. Benzoyl chloride2. Sodium borohydride (B1222165) or Zinc borohydride | This compound | High (inherent from precursor) |

| Asymmetric Hydrogenation | Diketene | Ruthenium-BINAP catalyst | (R)-β-butyrolactone | 92% |

| Enzymatic Hydrolysis | This compound | Candida rugosa lipase (B570770) | (S)-3-hydroxy-gamma-butyrolactone | High (optically pure) nih.govresearchgate.net |

Chiral Induction and Resolution Techniques in Synthesis

Chiral induction in the synthesis of this compound is most effectively achieved by employing the chiral pool strategy. nih.gov This approach utilizes a chiral molecule from nature as the starting material, thereby transferring its stereochemistry to the product. The use of L-malic acid is a prime example of this technique, where the inherent (S)-configuration of the starting material directly dictates the stereochemistry of the final lactone product. nih.govgoogle.com The process involves converting L-malic acid into (S)-benzoyloxy succinic anhydride, which is then reduced to the target molecule, preserving the chiral center. researchgate.net

Kinetic resolution is another powerful technique for obtaining enantiomerically pure compounds. mdpi.comresearchgate.net This method involves the differential reaction of enantiomers in a racemic mixture with a chiral catalyst or enzyme, leading to the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting enantiomer. In the context of related lactones, lipases are highly effective for kinetic resolution. mdpi.com For example, lipase B from Candida antarctica has been used for the kinetic resolution of racemic trans-β-aryl-δ-hydroxy-γ-lactones, achieving high enantiomeric excesses of 92%–98% for both the unreacted lactone and the acylated product. mdpi.com

However, it is important to note that not all enzymes are suitable for resolving all substrates. In the case of (R,S)-beta-benzoyloxy-gamma-butyrolactone, it was found that lipase from Candida rugosa hydrolyzed the racemic mixture nonselectively. nih.govresearchgate.net This highlights that the choice of enzyme is crucial and must be specific to the substrate for successful kinetic resolution.

Factors Influencing Stereoselectivity in Enzymatic and Chemical Pathways

The stereochemical outcome of a synthesis is highly dependent on various reaction conditions and the choice of reagents. Both chemical and enzymatic pathways for producing this compound are influenced by several key factors. acs.orgacs.org

In the enzymatic pathway , specifically the hydrolysis of this compound to (S)-3-hydroxy-gamma-butyrolactone, several factors influence the reaction's efficiency and the stability of the biocatalyst. nih.govresearchgate.net

Enzyme Selection : Lipase from Candida rugosa was identified as the most efficient enzyme for this specific hydrolysis. nih.govresearchgate.net

Reaction System : The use of an organic solvent-aqueous two-phase system was employed to effectively remove benzoic acid, a byproduct of the hydrolysis that could otherwise inhibit the enzyme. nih.gov Tert-butyl methyl ether was found to be a suitable organic solvent that effectively extracts the benzoic acid while maintaining the enzyme's activity. nih.govresearchgate.net

Enzyme Immobilization : Immobilizing the lipase on a polymeric support, such as Amberlite XAD-7, simplifies the recovery of the product and prevents the formation of emulsions. nih.govresearchgate.net This technique also helps in maintaining a stable enzyme activity and makes pH adjustments unnecessary. nih.gov

The following table details the influential factors in both chemical and enzymatic pathways.

| Pathway | Factor | Specifics | Influence |

| Chemical | Reducing Agent | Zinc borohydride is preferred over sodium borohydride. | Affects reaction yield and product purity. google.com |

| Chemical | Intermediate/Product State | Crystalline nature of (S)-β-benzoyloxy succinic anhydride and the final lactone. | Allows for purification by recrystallization. google.com |

| Enzymatic | Enzyme Choice | Candida rugosa lipase is highly efficient for hydrolysis. | Determines reaction rate and specificity. nih.govresearchgate.net |

| Enzymatic | Solvent System | Tert-butyl methyl ether in a two-phase system. | Extracts inhibitory byproducts (benzoic acid) and maintains enzyme activity. nih.gov |

| Enzymatic | Catalyst Formulation | Immobilization on Amberlite XAD-7 support. | Simplifies product recovery, prevents emulsion, and stabilizes the enzyme. nih.govresearchgate.net |

Chemical Reactivity and Transformations of S Beta Benzoyloxy Gamma Butyrolactone

Hydrolytic Pathways of the Benzoyloxy Group

The hydrolysis of the benzoyloxy group in (S)-beta-Benzoyloxy-gamma-butyrolactone to yield (S)-3-hydroxy-gamma-butyrolactone is a key transformation, as the latter is an important chiral intermediate in the pharmaceutical industry. icm.edu.plresearchgate.netnih.govresearchgate.netnih.gov This hydrolysis can be achieved through both chemical and enzymatic methods.

Enzymatic hydrolysis, particularly using lipases, has been extensively studied and proven to be a highly efficient and scalable method. icm.edu.plnih.govresearchgate.net Lipase (B570770) from Candida rugosa has been identified as a particularly effective enzyme for this transformation. icm.edu.plnih.gov This chemoenzymatic approach offers several advantages, including mild reaction conditions and high selectivity, which are crucial for maintaining the stereochemical integrity of the chiral center. icm.edu.plresearchgate.net

Industrial-scale production has successfully employed immobilized lipase in an organic solvent-aqueous two-phase system. icm.edu.plresearchgate.net This setup facilitates the removal of the benzoic acid byproduct and simplifies the recovery and reuse of the enzyme. icm.edu.pl A notable large-scale application of this enzymatic hydrolysis was the production of 728.5 kg of (S)-3-hydroxy-gamma-butyrolactone with an 80% isolated yield from 1,850 kg of this compound, demonstrating the industrial viability of this pathway. icm.edu.pl

Below is a table summarizing the key aspects of the enzymatic hydrolysis of this compound.

| Feature | Description | Reference |

| Enzyme | Lipase from Candida rugosa | icm.edu.plnih.gov |

| Reaction | Hydrolysis of the benzoyloxy group | icm.edu.plresearchgate.net |

| Product | (S)-3-hydroxy-gamma-butyrolactone | icm.edu.plnih.govresearchgate.net |

| System | Organic solvent-aqueous two-phase system | icm.edu.pl |

| Advantages | Mild conditions, high selectivity, simplified product recovery | icm.edu.plresearchgate.net |

| Scale-up | Demonstrated at the 1,850 kg scale | icm.edu.pl |

Transformations of the Lactone Ring System within the Compound

The gamma-butyrolactone (B3396035) ring system is generally stable but can undergo various transformations under specific conditions. wikipedia.org While the primary focus is often on the reactions of the benzoyloxy group, the lactone ring itself can be a site of chemical modification.

One of the fundamental reactions of the lactone ring is hydrolysis, which leads to the corresponding gamma-hydroxybutyric acid derivative. This ring-opening can occur under both acidic and basic conditions. inchem.org In an aqueous environment, an equilibrium exists between the lactone and the open-chain hydroxy acid. inchem.org

Ring-opening polymerization (ROP) is another significant transformation of gamma-butyrolactones. icm.edu.pl However, unsubstituted gamma-butyrolactone is known to be poorly polymerizable under normal conditions due to its low ring strain. icm.edu.pl The presence of substituents on the ring, such as the benzoyloxy group, can influence the thermodynamics of polymerization. While specific studies on the homopolymerization of this compound are not extensively documented, copolymerization with other lactones that have higher ring strain, such as ε-caprolactone, can facilitate the incorporation of the butyrolactone unit into polyester (B1180765) chains. icm.edu.pl

The lactone ring can also be opened by other nucleophiles. For instance, reaction with amines can lead to the formation of amides, and reaction with alcohols under acidic conditions can yield the corresponding esters of the gamma-hydroxybutyric acid. nih.gov

The following table outlines potential transformations of the gamma-butyrolactone ring system.

| Transformation | Reagents/Conditions | Product | Reference |

| Hydrolysis | Acidic or basic aqueous conditions | gamma-Hydroxybutyric acid derivative | inchem.org |

| Polymerization | Copolymerization with high-strain lactones | Copolyesters | icm.edu.pl |

| Amidation | Amines | gamma-Hydroxyamides | google.com |

| Esterification | Alcohols, acid catalyst | Esters of gamma-hydroxybutyric acid | nih.gov |

Derivatization Strategies for Enhanced Synthetic Utility

This compound serves as a valuable intermediate, and its derivatization enhances its utility in the synthesis of a wide range of compounds. nih.gov The primary strategy involves the hydrolysis of the benzoyloxy group to unmask the hydroxyl functionality, yielding (S)-3-hydroxy-gamma-butyrolactone, a versatile chiral synthon. researchgate.netnih.gov

This hydroxy lactone can then be subjected to various transformations. For instance, it can be activated by reaction with a sulfonyl chloride, which facilitates subsequent nucleophilic substitution or ring-opening reactions. google.com This approach has been utilized in the synthesis of L-carnitine, where the activated hydroxy lactone undergoes ring-opening and subsequent reaction with trimethylamine. google.com

Furthermore, the hydroxyl group can be acylated to introduce different ester groups, which can be useful in the synthesis of photoresist polymers. researchgate.net The benzoylation of crude (S)- or (R)-β-hydroxy-γ-butyrolactones is also a purification strategy, as the resulting benzoylated compounds are crystalline and easily purified by recrystallization. google.com

The reduction of the lactone functionality, while potentially challenging without affecting the ester group, could lead to diol derivatives. However, an excess of a reducing agent like lithium borohydride (B1222165) used in the synthesis of the parent compound from its anhydride (B1165640) precursor can lead to over-reduction to a triol. google.comgoogleapis.com

The synthetic utility of this compound is primarily realized through its conversion to (S)-3-hydroxy-gamma-butyrolactone, which then serves as a starting material for a variety of other molecules. This two-step derivatization strategy is a cornerstone of its application in asymmetric synthesis.

| Starting Material | Transformation | Reagent(s) | Product/Intermediate | Application | Reference |

| This compound | Hydrolysis | Lipase | (S)-3-hydroxy-gamma-butyrolactone | Chiral building block | icm.edu.plnih.gov |

| (S)-3-hydroxy-gamma-butyrolactone | Activation and Ring Opening | Sulfonyl chloride, Trimethylamine | L-carnitine | Pharmaceutical | google.com |

| (S)-3-hydroxy-gamma-butyrolactone | Acrylation | Vinyl methacrylate, Lipase | gamma-Butyrolactone methacrylate | Photoresist polymers | researchgate.net |

| (S)- or (R)-β-hydroxy-γ-butyrolactone | Benzoylation | Benzoyl chloride | (S)- or (R)-beta-Benzoyloxy-gamma-butyrolactone | Purification | google.com |

Analytical Methodologies for Characterization and Process Monitoring in Research

Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral Gas Chromatography)

The determination of enantiomeric purity is a critical analytical challenge in the synthesis of single-enantiomer compounds. Chiral chromatography is the cornerstone technique for separating and quantifying enantiomers, thereby determining the enantiomeric excess (ee) of a sample. Both chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are powerful tools for this purpose.

Chiral Gas Chromatography (GC): Enantioselective GC is highly effective for the analysis of volatile and thermally stable compounds like γ-butyrolactone derivatives. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation. Cyclodextrin derivatives are among the most common and effective CSPs for this purpose. For instance, 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-beta-cyclodextrin has been successfully used as a chiral selector for the GC separation of 2-alkyl-2-keto-gamma-butyrolactone derivatives and their alcohol analogs. nih.gov The chiral recognition mechanism often depends more on the geometry and steric effects of the substituents on the lactone ring than on their polarity. nih.gov Enantioselective GC coupled with mass spectrometry (GC-MS) allows for the quantification of lactone enantiomers in various matrices. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method for the enantiomeric separation of a broad range of pharmaceutical compounds, including lactones. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly successful. For benzoylated γ-butyrolactone derivatives, HPLC methods using columns like the Chiralpak AD (amylose derivative) have proven effective. researchgate.net The separation is typically achieved under normal-phase conditions, using a mobile phase consisting of hexane (B92381) and an alcohol modifier like isopropanol. researchgate.net The determination of enantiomeric excess is crucial for controlling the purity of chiral active pharmaceutical agents. heraldopenaccess.us

Below is a table summarizing typical chromatographic conditions used for the enantiomeric separation of related γ-butyrolactone derivatives.

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase / Carrier Gas | Example Application | Reference |

|---|---|---|---|---|

| Chiral GC | Heptakis(6-O-t-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin | Hydrogen (H₂) at 0.5 bar | Separation of cis/trans-5-n-butyl and 5-n-hexyl-γ-lactones | researchgate.net |

| Chiral GC-MS | 2,3-di-O-methyl-6-O-tert.-butyldimethylsilyl-β-cyclodextrin (DIMETBCD) | Not Specified | Separation of 2-alkyl-2-keto-γ-butyrolactone derivatives | nih.gov |

| Chiral HPLC | Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol (90:10) | Separation of synthetic virginiae butanolide (VB-A) dibenzoates | researchgate.net |

| Chiral HPLC | CHIRALPAK AD-H | Isopropanol/Hexane (1:49) | Separation of (S)-2-Benzoyloxy-3,3-dimethyl-γ-butyrolactone | amazonaws.com |

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring (e.g., In-line Process Analytical Technology via FTIR)

Spectroscopic techniques are indispensable for confirming the chemical structure of (S)-beta-Benzoyloxy-gamma-butyrolactone and for monitoring its synthesis in real-time.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are primary tools for structural elucidation.

¹H and ¹³C NMR spectroscopy provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons. For this compound, specific chemical shifts and coupling constants would confirm the presence of the γ-butyrolactone ring, the benzoyloxy group, and their relative positions.

FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the lactone carbonyl (C=O) and the ester carbonyl groups, as well as C-O stretching vibrations and aromatic ring absorptions, provide a unique spectral fingerprint for the compound. For example, the IR spectrum for a related compound, (S)-2-Benzoyloxy-3,3-dimethyl-γ-butyrolactone, shows characteristic peaks at 1790 cm⁻¹ and 1728 cm⁻¹. amazonaws.com

In-line Reaction Monitoring (Process Analytical Technology - PAT): In-line FTIR spectroscopy is a powerful PAT tool that allows for the real-time monitoring of chemical reactions. americanpharmaceuticalreview.com By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously throughout the synthesis. mdpi.comnih.gov This enables researchers to:

Track Reaction Kinetics: Monitor the consumption of reactants (e.g., the precursor β-hydroxy-γ-butyrolactone) and the formation of the product, this compound, by observing changes in the intensity of their characteristic IR bands over time. mt.com

Detect Intermediates: Identify the transient formation and consumption of reaction intermediates. nih.govscilit.com

Determine Reaction Endpoints: Accurately determine when the reaction is complete, preventing the formation of byproducts due to over-reaction and optimizing cycle time.

Ensure Process Control: This real-time data facilitates a deeper understanding of the reaction mechanism and allows for improved control over critical process parameters, leading to enhanced product quality and consistency. frontiersin.orgresearchgate.net

Advanced Mass Spectrometry for Impurity Profiling (e.g., 2D-LC-MS/MS)

Impurity profiling is a regulatory requirement and a critical aspect of pharmaceutical development, aimed at identifying and quantifying all potential impurities in a drug substance. ijprajournal.com These can include starting materials, intermediates, by-products from the synthesis, and degradation products. nih.gov Advanced hyphenated mass spectrometry techniques are essential for this task.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for impurity profiling, combining the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. biomedres.us For complex mixtures where impurities may co-elute with the main component or other impurities in a standard one-dimensional LC separation, two-dimensional liquid chromatography (2D-LC) offers significantly enhanced resolving power. chromatographyonline.com

2D-LC-MS/MS for Impurity Profiling: In a 2D-LC system, a fraction from the first dimension column is transferred to a second, orthogonal column for further separation. chromatographyonline.com This approach is highly effective for separating structurally similar impurities from the active pharmaceutical ingredient (API). chromatographyonline.com

Enhanced Resolution: By using two columns with different selectivities (e.g., different stationary phases or mobile phase pH), the peak capacity of the system is dramatically increased, allowing for the separation of trace-level impurities that would otherwise remain hidden under the main API peak.

Structural Characterization: Coupling 2D-LC with tandem mass spectrometry (MS/MS) allows for the structural elucidation of the separated impurities. The precursor ion is selected and fragmented to produce a characteristic product ion spectrum, which serves as a fingerprint for identification. This is crucial for distinguishing between isomers or closely related compounds.

Comprehensive Profiling: This powerful combination enables the creation of a comprehensive impurity profile for this compound, ensuring its safety and quality. The high sensitivity of modern mass spectrometers allows for the detection and identification of impurities at very low levels, in line with regulatory requirements. biomedres.us

Spectroscopic Techniques for Absolute Configuration Determination (e.g., X-ray Crystallography of Derivatives)

While chiral chromatography can confirm enantiomeric purity, it does not inherently determine the absolute configuration (the actual R/S assignment) of a stereocenter. Unambiguously establishing the three-dimensional arrangement of atoms is crucial and can be accomplished by several advanced spectroscopic techniques.

Single-Crystal X-ray Crystallography: This technique is considered the "gold standard" for determining the absolute configuration of chiral molecules. nih.govresearchgate.net It involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, which reveals the precise spatial arrangement of every atom in the molecule.

For light-atom molecules (containing primarily C, H, O, N), determining the absolute configuration can be challenging due to weak anomalous dispersion effects. researchgate.net Strategies to overcome this include:

Derivatization: Creating a derivative of the molecule by introducing a heavy atom (e.g., bromine or iodine) into the structure. The heavy atom's significant anomalous scattering facilitates a more reliable determination of the absolute configuration. For this compound, a derivative could be synthesized from a halogenated benzoic acid precursor.

Co-crystallization: Crystallizing the molecule with a chiral co-former whose own absolute configuration is already known. researchgate.net

Vibrational Circular Dichroism (VCD): VCD is a powerful spectroscopic technique that provides an alternative to X-ray crystallography for determining absolute configuration, with the advantage that it is performed on the sample in solution. americanlaboratory.com VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. jascoinc.com

The process involves:

Experimental Measurement: An experimental VCD spectrum of the chiral molecule is recorded.

Theoretical Calculation: The VCD spectrum for one of the enantiomers (e.g., the S-enantiomer) is calculated using quantum mechanical methods like Density Functional Theory (DFT).

Comparison: The experimental spectrum is compared to the calculated spectrum. A match in the pattern of positive and negative bands confirms that the absolute configuration of the sample is the same as that used in the calculation. nih.govschrodinger.com An inverted mirror-image spectrum indicates the opposite enantiomer. americanlaboratory.com

This combination of experimental and computational analysis provides a reliable method for the non-destructive assignment of absolute configuration for chiral molecules like this compound, especially when suitable single crystals for X-ray analysis are difficult to obtain. americanlaboratory.com

Future Research Directions and Industrial Process Enhancement

Development of Novel and More Efficient Synthetic Routes

The pursuit of more efficient synthetic pathways to (S)-beta-Benzoyloxy-gamma-butyrolactone is driven by the need for higher yields, improved purity, and more environmentally benign processes. A notable route involves the use of L-malic acid as a starting material. In this process, the β-hydroxy group of L-malic acid is protected by a benzoyl group, leading to the formation of (S)-β-benzoyloxy succinic anhydride (B1165640), a crystalline compound. This intermediate can then be reduced using sodium borohydride (B1222165) to yield crystalline (S)-β-benzoyloxy-γ-butyrolactone, which is advantageous for purification through recrystallization to meet pharmaceutical-grade standards. For this reduction step, zinc borohydride has been identified as a superior reducing agent compared to sodium borohydride, offering better yields and purities.

Another promising area of research is the application of dynamic kinetic resolution (DKR). A ruthenium-catalyzed, enantio- and diastereoselective DKR of benzyloxy/benzoyloxy-α-acyl-γ-butyrolactones has been described. scispace.com This method, utilizing an in situ prepared (R,R)-Ru-FsDPEN catalyst for transfer hydrogenation, allows for the efficient synthesis of chiral lactones with high diastereomeric and enantiomeric excess. scispace.com Further research into novel catalysts and reaction conditions for DKR could lead to even more efficient and selective syntheses of this compound and its derivatives.

The table below summarizes key aspects of these synthetic strategies.

| Starting Material | Key Reagents/Catalysts | Intermediate | Advantages |

| L-Malic Acid | Benzoyl chloride, Sodium borohydride/Zinc borohydride | (S)-β-benzoyloxy succinic anhydride | Crystalline product allows for easy purification, High yield and purity with zinc borohydride |

| Benzyloxy/benzoyloxy-α-acyl-γ-butyrolactones | (R,R)-Ru-FsDPEN catalyst | N/A | High diastereoselectivity and enantioselectivity |

Optimization of Biocatalytic Systems for Sustainable and Economical Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. For the production of chiral compounds derived from this compound, enzymatic hydrolysis has been extensively studied. Specifically, the lipase (B570770) from Candida rugosa has been identified as a highly efficient enzyme for the hydrolysis of this compound to produce the valuable chiral building block, (S)-3-hydroxy-gamma-butyrolactone. frontiersin.orgnih.govnih.gov

To enhance the economic feasibility and sustainability of this biocatalytic process, several optimization strategies have been implemented. One significant improvement is the use of an organic solvent-aqueous two-phase system. frontiersin.orgnih.gov This setup facilitates the in-situ extraction of the benzoic acid byproduct into the organic phase, which can prevent enzyme inhibition and simplify downstream processing. frontiersin.orgnih.gov

Furthermore, the immobilization of the lipase on polymeric supports, such as Amberlite XAD-7, has proven to be highly effective. frontiersin.orgnih.gov Immobilization simplifies the recovery and reuse of the enzyme, prevents the formation of emulsions, and can stabilize the enzyme's activity. frontiersin.orgnih.gov Notably, with the immobilized enzyme, pH adjustment during the reaction may become unnecessary. frontiersin.orgnih.gov The success of this chemoenzymatic approach has been demonstrated on a large scale, with the hydrolysis of 1,850 kg of this compound yielding 728.5 kg of (S)-3-hydroxy-gamma-butyrolactone with an isolated yield of 80%. frontiersin.orgnih.gov

Future research in this area could focus on enzyme engineering to develop more robust and efficient lipases, exploring novel immobilization techniques and supports, and designing integrated continuous-flow reactor systems for biocatalytic production.

The following table details the parameters of the optimized biocatalytic hydrolysis.

| Enzyme | Support Matrix | Solvent System | Key Advantages | Large-Scale Yield |

| Lipase from Candida rugosa | Amberlite XAD-7 | tert-Butyl methyl ether-aqueous two-phase | Simplified product recovery, Stable enzyme activity, No pH adjustment needed, Prevention of emulsion formation | 80% isolated yield at 1,850 kg scale |

Exploration of New Applications in Chiral Chemistry and Materials Science

The primary application of this compound lies in its role as a chiral precursor in the synthesis of pharmaceuticals. Its hydrolysis product, (S)-3-hydroxy-γ-butyrolactone, is a versatile chiral synthon for various biologically active molecules. wikipedia.org A notable example is its use in the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key intermediate for HIV protease inhibitors. scispace.com The inherent chirality of this compound makes it a valuable starting material for asymmetric synthesis, enabling the construction of complex molecules with high stereochemical control.

Beyond its established role in pharmaceutical synthesis, there is potential for this compound and other functionalized chiral lactones in materials science. While direct applications are not yet widely reported, the principles of polymer chemistry suggest intriguing possibilities. Functionalized γ-butyrolactones can be used as monomers in ring-opening polymerization (ROP) to create functional polyesters. frontiersin.orgnih.gov The benzoyloxy group in this compound could introduce specific properties, such as altered thermal stability or hydrophobicity, to the resulting polymer. The chirality of the monomer could also be exploited to synthesize stereoregular polymers with unique physical and optical properties.

Future research could explore the copolymerization of this compound with other cyclic esters to create novel biodegradable polymers with tailored properties. Additionally, the benzoyloxy group could serve as a site for post-polymerization modification, allowing for the introduction of further functionalities. These research avenues could lead to the development of new chiral materials for applications in areas such as biomedical devices, chiral chromatography, and advanced coatings.

Advanced Process Intensification and Downstream Processing for Purity and Yield Enhancement

Downstream processing is critical for achieving the high purity required for pharmaceutical applications. For the purification of γ-butyrolactone derivatives, a combination of liquid-liquid extraction and distillation is often employed. researchgate.net In the case of the biocatalytic hydrolysis of this compound, the benzoic acid byproduct can be extracted with a hydrophobic organic solvent, while the desired (S)-3-hydroxy-γ-butyrolactone remains in the aqueous phase and can be recovered by evaporation and subsequent extraction with a hydrophilic organic solvent. To obtain high-purity product, further purification by silica gel column chromatography may be necessary.

Future research in this area should focus on the development of integrated and automated continuous manufacturing processes that combine synthesis, separation, and purification steps. The implementation of in-line analytical techniques for real-time monitoring and control can further enhance process efficiency and product quality. Exploring more advanced separation technologies, such as preparative chiral chromatography, could also provide more efficient methods for obtaining enantiomerically pure this compound.

Q & A

Q. What are the optimal synthetic routes for preparing (S)-beta-Benzoyloxy-gamma-butyrolactone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves two key steps: (1) lactonization of gamma-hydroxybutyrate derivatives and (2) benzoylation at the beta-position. For lactonization, acid-catalyzed cyclization (e.g., using HCl or p-toluenesulfonic acid) under reflux conditions (80–100°C) is common . Benzoylation can be achieved via benzoyl chloride (C₆H₅COCl) in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts . Optimization includes:

- Catalyst screening : Lewis acids like BF₃·Et₂O may enhance regioselectivity.

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during benzoylation.

- Chiral resolution : Use (S)-specific catalysts (e.g., chiral amines) for enantiomeric purity .

Q. How can researchers confirm the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers. Retention time comparisons with racemic mixtures validate purity .

- NMR spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to confirm diastereomeric interactions. NOESY experiments detect spatial proximity of benzoyloxy groups .

- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction (requires high-purity crystals) .

Q. What stability studies are critical for handling this compound in experimental workflows?

Methodological Answer:

- Hydrolytic stability : Monitor degradation in aqueous buffers (pH 1–12) via HPLC. The lactone ring is prone to hydrolysis at high pH (>10), forming beta-benzoyloxy-gamma-hydroxybutyric acid .

- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (typically >150°C). Store at 0–6°C in anhydrous solvents (e.g., THF or DCM) .

- Light sensitivity : UV-Vis spectroscopy under accelerated light exposure (e.g., 365 nm) detects photolytic byproducts .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be improved during asymmetric synthesis of this compound?

Methodological Answer:

- Chiral auxiliaries : Use (S)-proline derivatives to induce stereoselective benzoylation .

- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for dynamic kinetic resolution during lactonization .

- Enzyme-mediated reactions : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired (R)-enantiomers in racemic mixtures .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic ring-opening reactions?

Methodological Answer:

- Kinetic studies : Use stopped-flow NMR to monitor ring-opening rates with nucleophiles (e.g., amines or thiols). Polar aprotic solvents (e.g., DMF) stabilize transition states .

- Isotopic labeling : O-tracing in the lactone ring identifies nucleophilic attack sites via mass spectrometry .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation energies for ring-opening pathways .

Q. How do structural modifications (e.g., substituents on the benzoyl group) affect biological activity?

Methodological Answer:

- SAR studies : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the benzoyl ring. Test bioactivity in cellular assays (e.g., cytotoxicity or enzyme inhibition) .

- Pharmacokinetic profiling : Compare logP values (via shake-flask method) to assess membrane permeability changes .

- Crystallographic analysis : Correlate substituent size/position with binding affinity in protein-ligand complexes .

Data Contradictions and Resolution

- Synthetic yield discrepancies : Variations in reported yields (e.g., 60–85%) may stem from moisture-sensitive intermediates. Use rigorous drying protocols (e.g., molecular sieves) for benzoyl chloride .

- Chiral purity conflicts : Cross-validate results using orthogonal methods (e.g., HPLC + optical rotation) to resolve discrepancies between labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.